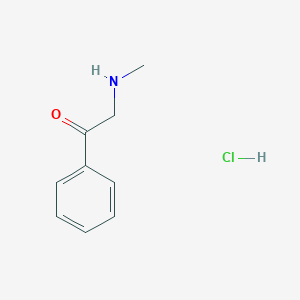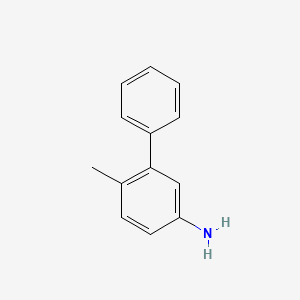
Triethanolamine 2,4-dichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Triethanolamine 2,4-dichlorophenoxyacetate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethanolamine . The reaction conditions typically involve dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding triethanolamine under controlled temperature and stirring conditions . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Triethanolamine 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated derivatives, while substitution could result in various phenoxyacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Triethanolamine 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
Wirkmechanismus
Triethanolamine 2,4-dichlorophenoxyacetate exerts its effects by being absorbed through the roots and increasing the biosynthesis and production of ethylene, causing uncontrolled cell division . This leads to damage to the vascular tissue of the plants, ultimately resulting in their death . The molecular targets and pathways involved include the auxin receptors and the ethylene biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Triethanolamine 2,4-dichlorophenoxyacetate is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications but different toxicity profiles.
Mecoprop (MCPP): A related compound used for similar purposes but with different efficacy and environmental impact.
This compound is unique due to its specific formulation with triethanolamine, which enhances its solubility and stability compared to other formulations .
Eigenschaften
CAS-Nummer |
2569-01-9 |
|---|---|
Molekularformel |
C14H21Cl2NO6 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
OLHMQEQGSVBLTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
| 2569-01-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)




![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)




![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)

